2-chloro-N,N-dipropylbenzamide

Description

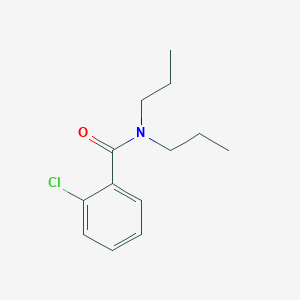

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dipropylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEHYKOHRTUEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dipropylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzoyl chloride+dipropylamine→this compound+HCl

The reaction is usually conducted in an inert solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification steps may be optimized to reduce waste and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dipropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, which can replace the chlorine atom with an azide group. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the functional groups on the benzene ring or the amide moiety.

Major Products Formed

Substitution Reactions: Products may include azido derivatives or other substituted benzamides.

Oxidation and Reduction: Products can range from hydroxylated benzamides to fully reduced amines, depending on the extent of the reaction.

Scientific Research Applications

Medicinal Chemistry Applications

2-Chloro-N,N-dipropylbenzamide has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders and as a precursor in drug synthesis.

Neuropharmacological Research

Recent studies have highlighted its role in enhancing nitric oxide synthesis, which is crucial for various physiological functions including vasodilation and neurotransmission. For instance, a study demonstrated that derivatives of this compound can stimulate endogenous nitric oxide synthesis, suggesting potential applications in treating conditions like hypertension and erectile dysfunction .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. For example, it has been utilized in the development of compounds that inhibit butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer’s disease. Such inhibitors are critical for improving cognitive function by enhancing cholinergic activity .

Material Science Applications

In material science, this compound has shown promise as a precursor for synthesizing polymers and other materials with specific properties.

Polymer Synthesis

The compound can be used in polymerization reactions to create specialty polymers with tailored properties. Its reactivity allows it to participate in various chemical transformations that lead to the formation of high-performance materials suitable for coatings, adhesives, and other applications.

Surface Modification

Another application involves using this compound for surface modification processes, enhancing the adhesion properties of surfaces in industrial applications.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in research and industry.

Acute Toxicity Assessment

Toxicological evaluations indicate that this compound exhibits acute toxicity when ingested or upon skin contact, necessitating careful handling and usage guidelines . The compound is classified as harmful if swallowed and causes skin irritation.

Case Study on Neuropharmacological Effects

A study published in Applied Sciences explored the effects of this compound on isolated smooth muscle preparations from rats. The results indicated a significant relaxation effect, attributed to its ability to modulate calcium transport mechanisms within cells .

Industrial Application Case Study

In industrial settings, this compound has been successfully utilized as a reagent for benzoylation reactions, which are crucial for recovering structure-directing agents from process effluents during the synthesis of aluminophosphate materials .

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key Observations :

- Chlorine Position: The ortho-substituted this compound likely exhibits distinct electronic and steric effects compared to the para-substituted 4-chloro analog.

- Alkyl Chain Effects: Dipropyl groups enhance lipophilicity compared to diethyl or isopropyl substituents, which could improve blood-brain barrier penetration but reduce aqueous solubility. For example, 2-chloro-N,N-diethylpropionamide (C₇H₁₄ClNO) is a liquid with a density of 1.021 g/cm³ , whereas bulkier dipropyl analogs may exist as solids.

- Backbone Variation : Compounds like 2-chloro-N,N-bis(2-chloroethyl)ethanamine (HN3) demonstrate how chloroalkylamine structures are repurposed for cytotoxic applications, contrasting with benzamides’ therapeutic focus .

Physicochemical Properties

Notes:

- The dipropyl groups in this compound likely increase hydrophobicity compared to diethyl or isopropyl analogs, impacting drug delivery and metabolic stability.

- Chlorine’s ortho position may reduce symmetry, affecting crystallization and melting points compared to para isomers.

Biological Activity

2-Chloro-N,N-dipropylbenzamide is an organic compound with the molecular formula C13H18ClNO. It is a benzamide derivative characterized by a chlorine atom at the second position of the benzene ring and two propyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and propyl groups influence the compound's binding affinity and specificity. Research indicates that it may act as an enzyme inhibitor or receptor modulator, although the exact pathways involved can vary depending on the biological context.

Applications in Research

- Enzyme Inhibition : Studies have explored the potential of this compound as an inhibitor for various enzymes, including those involved in metabolic pathways.

- Receptor Modulation : The compound has been investigated for its ability to modulate receptors, which could have implications in drug development for conditions like pain and inflammation.

- Therapeutic Potential : Ongoing research aims to evaluate its effectiveness as an anti-inflammatory or anticancer agent.

Study 1: In Vitro Evaluation

In a study published in ACS Chemical Neuroscience, researchers synthesized derivatives of this compound and evaluated their biological activity through in vitro assays. The findings suggested that certain modifications enhanced the compound's potency as a receptor modulator, indicating its potential for therapeutic applications in neurodegenerative diseases .

Study 2: In Vivo Assessments

Another study focused on the in vivo effects of this compound in animal models. The results demonstrated significant anti-inflammatory effects, supporting its potential use in treating inflammatory disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloro-N,N-dimethylbenzamide | Dimethyl groups instead of propyl | Moderate enzyme inhibition |

| 2-Chloro-N,N-diethylbenzamide | Ethyl groups instead of propyl | Lower receptor modulation compared to dipropyl |

| 4-Chloro-N,N-dipropylbenzamide | Chlorine at the para position | Different binding profile |

The table above highlights how structural variations influence biological activity among similar compounds. Notably, this compound exhibits distinct reactivity patterns and biological activities compared to its analogs.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with dipropylamine in the presence of a base like triethylamine. This process can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency .

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines.

- Oxidation and Reduction : It can be modified to form different derivatives based on reaction conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N,N-dipropylbenzamide, and what critical parameters influence reaction yield?

- Answer : The compound is synthesized via nucleophilic acyl substitution between 2-chlorobenzoyl chloride and dipropylamine in an aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine). Key parameters include temperature control (0–5°C to suppress side reactions), stoichiometric excess of dipropylamine (1.1:1 molar ratio), and reaction time (2–4 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the acid chloride intermediate .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer :

- 1H NMR : Propyl groups (δ 0.8–1.0 ppm for CH3, δ 1.4–1.6 ppm for CH2, δ 3.3–3.5 ppm for N-CH2).

- 13C NMR : Amide carbonyl at ~165 ppm, aromatic carbons (δ 125–140 ppm).

- LC-MS : Molecular ion peak at m/z 248.1 (C13H19ClNO).

- FT-IR : Amide C=O stretch (~1640 cm⁻¹) and absence of -OH bands.

UV-Vis can confirm π→π* transitions of the aromatic system .

Q. What are the solubility characteristics and storage requirements for this compound to ensure experimental reproducibility?

- Answer : The compound is soluble in chloroform, DCM, and THF but poorly soluble in water. For long-term stability, store under inert atmosphere (argon) at -20°C with desiccant. Pre-experiment stability tests (e.g., in PBS buffer pH 7.4 at 37°C for 24 hours) are recommended to confirm structural integrity before biological assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol for this compound to achieve >90% purity while minimizing genotoxic impurities?

- Answer :

- Use HPLC monitoring (UV detection at 254 nm) to track reaction progress.

- Employ scavenger resins (e.g., polymer-bound dimethylamine) to sequester unreacted acid chloride.

- Implement two-stage crystallization: first from ethanol/water (removes polar impurities), then hexane/diethyl ether (eliminates non-polar residues).

- Validate purity via GC-MS (residual solvents) and ICP-MS (metal catalysts) .

Q. What strategies are recommended for resolving contradictory bioactivity data observed in different cellular models for this compound derivatives?

- Answer :

- Ensure compound purity (>98% by HPLC) across all studies.

- Use isogenic cell lines to control for genetic variability.

- Perform proteomic profiling to identify differential protein interactions.

- Validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity, computational docking for binding poses) .

Q. How does the spatial arrangement of substituents in this compound influence its intermolecular interactions, as revealed by crystallographic studies?

- Answer : X-ray crystallography (space group P21/c) shows a dihedral angle of 76.0° between the amide plane and aromatic ring, creating a non-planar conformation. This geometry enables π-stacking with tyrosine residues in enzymatic pockets. The propyl groups adopt staggered conformations, optimizing hydrophobic interactions while minimizing steric hindrance .

Q. What computational approaches are most effective for predicting the metabolic pathways of this compound, and how can these models be experimentally validated?

- Answer :

- In silico tools : GLORY (Phase I metabolism) and GLORYx (Phase II) with molecular fragmentation.

- Validation : Incubate with primary hepatocytes and analyze metabolites via UPLC-QTOF-MS/MS.

- Isotope tracing (14C-labeled benzamide carbon) confirms biotransformation routes. Compare predicted vs. experimental MS/MS spectra (mass error <3 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.